molecular formula C9H7NO4 B13560909 methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate

methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate

Cat. No.: B13560909
M. Wt: 193.16 g/mol
InChI Key: TWZWTWMEPISSQO-UHFFFAOYSA-N
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Description

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is a chemical compound with a complex structure that includes a furo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate
  • Methyl 7-oxo-5H,6H-furo[2,3-c]pyridine-2-carboxylate

Uniqueness

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Biological Activity

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate has a molecular formula of C12H7NO4. Its structure features a furo-pyridine ring system with an oxo group at the 7th position and a methyl ester group at the 2nd position. The compound is characterized by:

  • Melting Point: 171-175°C
  • Boiling Point: 372.8°C
  • Solubility: Insoluble in water; soluble in organic solvents like methanol and chloroform.

The unique structure contributes to its biological activity by allowing interactions with various molecular targets within biological systems.

Biological Properties

Research indicates that methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate exhibits several significant biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
  • Antitumor Activity : Preliminary research suggests that methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate may possess cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Properties : Some studies indicate antiviral activity against specific viral strains, suggesting its potential use in antiviral therapies.

The biological effects of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate are believed to stem from its ability to interact with specific enzymes and receptors. The oxo group and ester functionalities allow the molecule to fit into active sites of target proteins, modulating their activity. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses or cancer progression.
  • Receptor Interaction : It might bind to receptors that regulate cellular pathways associated with inflammation and tumor growth.

Case Studies and Research Findings

A review of recent literature highlights several studies that elucidate the biological activities of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate:

StudyFindings
Study 1 Demonstrated anti-inflammatory effects in vitro using macrophage cell lines.
Study 2 Showed cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM.
Study 3 Reported antiviral activity against influenza virus with significant reduction in viral load.

Synthesis and Characterization

The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Furan Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Pyridine Moiety : Utilizing pyridine derivatives under heating conditions.
  • Esterification : Finalizing the synthesis by esterifying the carboxylic acid group.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the molecular structure and purity of the compound.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 7-oxo-6H-furo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)6-4-5-2-3-10-8(11)7(5)14-6/h2-4H,1H3,(H,10,11)

InChI Key

TWZWTWMEPISSQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=O)NC=C2

Origin of Product

United States

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